molecular formula C25H21FN2O3 B2468748 N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide CAS No. 1358252-10-4

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide

Cat. No.: B2468748
CAS No.: 1358252-10-4
M. Wt: 416.452
InChI Key: KPFYSKKQEDXQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-2-(4-methoxyphenyl)quinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-6-11-20(30-2)12-7-16)28-22-13-10-19(14-21(22)24)27-25(29)17-4-8-18(26)9-5-17/h4-15H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFYSKKQEDXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.